C8 beta-D-半乳糖基N-酰基鞘氨醇

描述

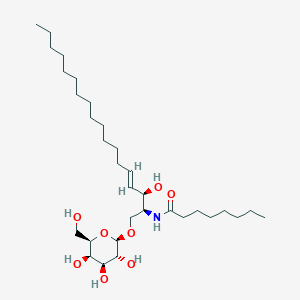

“C8 beta-D-galactosyl N-acylsphingosine” is also known as “beta-D-galactosyl-N-(octanoyl)sphingosine” or "beta-D-galactosyl-N-octanoylsphingosine" . It is a type of D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .

Synthesis Analysis

The synthesis of “C8 beta-D-galactosyl N-acylsphingosine” involves a D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .Molecular Structure Analysis

The molecular structure of “C8 beta-D-galactosyl N-acylsphingosine” is characterized by a D-galactosyl-N-acylsphingosine in which the glycosidic bond has beta-configuration and the ceramide N-acyl group is specified as octanoyl .Chemical Reactions Analysis

The transglycosylation abilities of different β-D-galactosidases from GH family 2 were tested experimentally using different acceptors and p-nitrophenyl-β-D-galactopyranoside as a donor of galactosyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “C8 beta-D-galactosyl N-acylsphingosine” include a net charge of 0, an average mass of 587.82860, and a monoisotopic mass of 587.43972 .科学研究应用

酶合成和生化分析

- 半乳糖脑苷酯的酶合成:Basu等人(1971年)的研究聚焦于胚胎鸡脑中半乳糖脑苷酯的酶合成,这是一类糖脂类化合物。这项研究探讨了由半乳糖转移酶催化的反应,对于理解涉及C8 beta-D-半乳糖基N-酰基鞘氨醇的生化途径是至关重要的(Basu, Schultz, Basu, & Roseman, 1971)。

疾病研究和诊断工具

- 使用活性探针研究Krabbe病:Marques等人(2017年)开发了一种带荧光标记的活性探针,用于研究Krabbe病中缺乏的半乳糖脂酶。这项研究对于理解与C8 beta-D-半乳糖基N-酰基鞘氨醇相关的酶缺陷以及其在神经系统疾病中的作用至关重要(Marques等人,2017年)。

结构和功能分析

- 脂蛋白的晶体结构:Ahn等人(2006年)研究了脂蛋白A和C,这对于半乳糖脂酰胺的降解是必要的。这项研究提供了与C8 beta-D-半乳糖基N-酰基鞘氨醇相互作用的蛋白质的结构方面和功能机制的见解(Ahn, Leyko, Alattia, Chen, & Privé, 2006)。

细胞机制和基因传递

- 增强基因传递研究:Felgner等人(1994年)研究了阳离子脂质体试剂在DNA和mRNA转染中的应用,考察了它们的化学结构-活性关系。这项研究与C8 beta-D-半乳糖基N-酰基鞘氨醇在细胞过程和基因传递机制中的应用相关(Felgner et al., 1994)。

核磁共振在糖脂类化合物研究中的应用

- 半乳糖脂酰胺的核磁共振分析:Dąbrowski,Egge和Hanfland(1980年)使用高分辨率1H和13C核磁共振光谱分析了半乳糖脂酰胺。他们的研究有助于理解类似C8 beta-D-半乳糖基N-酰基鞘氨醇的糖脂类化合物的结构特性(Dąbrowski,Egge和Hanfland,1980年)。

神经系统疾病研究

- 球形细胞白质脑白质病研究:Miyatake和Suzuki(1972年)发现球形细胞白质脑白质病患者中的精胞脂半乳糖苷酶显著缺乏。这项研究突出了C8 beta-D-半乳糖基N-酰基鞘氨醇在理解和诊断神经系统疾病中的意义(Miyatake & Suzuki, 1972)。

作用机制

Target of Action

C8 beta-D-galactosyl N-acylsphingosine, also known as C8 beta-D-galactosylceramide, primarily targets the 2-hydroxyacylsphingosine 1-beta-galactosyltransferase . This enzyme plays a crucial role in the biosynthesis of galactocerebrosides, which are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system .

Mode of Action

The compound interacts with its target by being a substrate for the enzyme 2-hydroxyacylsphingosine 1-beta-galactosyltransferase . This enzyme catalyzes the transfer of galactose to ceramide, a key enzymatic step in the biosynthesis of galactocerebrosides . The compound can be galactosylated by this enzyme, leading to changes in its structure and function .

Biochemical Pathways

The interaction of C8 beta-D-galactosyl N-acylsphingosine with its target enzyme is part of the sphingolipid metabolism, specifically the galactosylceramide biosynthesis pathway . The product of this reaction, a beta-D-galactosyl- (1<->1’)-N-acylsphing-4-enine, is a key component in the formation of galactocerebrosides .

Result of Action

The molecular and cellular effects of the action of C8 beta-D-galactosyl N-acylsphingosine are primarily seen in the formation of galactocerebrosides . These are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system . Therefore, the compound plays a significant role in the functioning of the nervous system.

未来方向

属性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29-,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXEEHGNKGJES-SWMJIITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

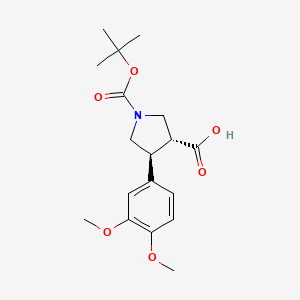

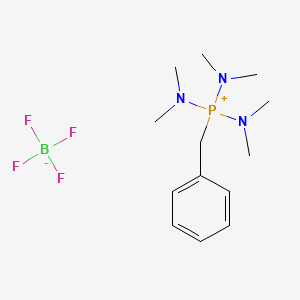

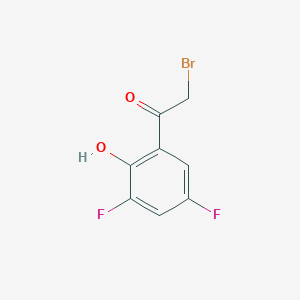

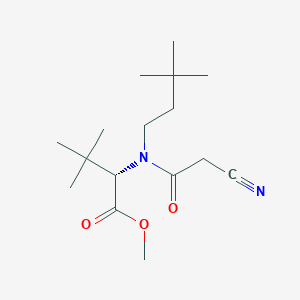

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

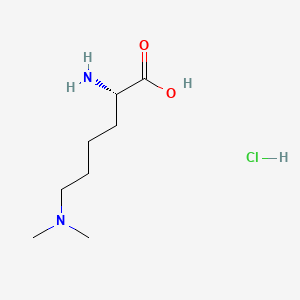

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)

![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)

![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)